1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a boronic acid derivative, a phenyl group, and a thiophenylmethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting with the preparation of the boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated phenyl compound in the presence of a palladium catalyst and a base. The thiophenylmethyl group can be introduced through subsequent reactions involving thiophene derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of reaction conditions to achieve high yields and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the compound, potentially targeting the boronic acid moiety or the phenyl group.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), and tert-butyl hydroperoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or halides can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced phenyl derivatives or boronic acid derivatives.
Substitution: Various substituted phenyl compounds.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its boronic acid moiety is particularly useful in cross-coupling reactions.
Biology: It can be employed in the study of biological systems, particularly in the development of new drugs or probes for biological imaging.
Industry: In the chemical industry, it can be used as an intermediate in the production of various chemicals, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid moiety facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. The thiophenylmethyl group can interact with biological targets, potentially leading to therapeutic effects.
Molecular Targets and Pathways:
In medicinal applications, the compound may target specific enzymes or receptors, leading to biological responses.
In chemical synthesis, it may interact with various catalysts and reagents to form new bonds and structures.
Comparison with Similar Compounds
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(pyridin-2-ylmethyl)urea
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(benzyl)urea
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(phenyl)urea
Uniqueness: 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea stands out due to its thiophenylmethyl group, which imparts unique chemical and biological properties compared to its analogs. This group can enhance the compound's reactivity and interaction with biological targets, making it a valuable tool in research and industry.
Properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BN2O3S/c1-17(2)18(3,4)24-19(23-17)13-7-5-8-14(11-13)21-16(22)20-12-15-9-6-10-25-15/h5-11H,12H2,1-4H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBPSQFWCRAJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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